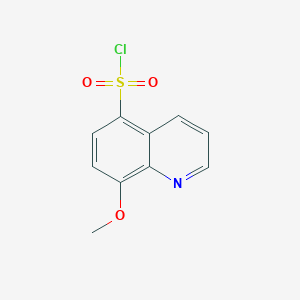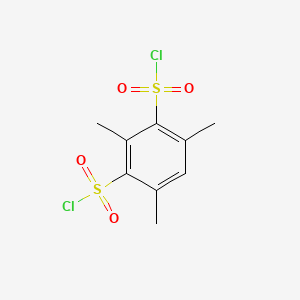
4-(Difluoromethylthio)aniline
Vue d'ensemble
Description
“4-(Difluoromethylthio)aniline” is an organic compound with the molecular formula C7H7F2NS and a molecular weight of 175.2 . It is also known by other synonyms such as “4-((difluoromethyl)sulfanyl)aniline” and "4-Aminophenyl difluoromethyl sulfide" .
Synthesis Analysis
The synthesis of “4-(Difluoromethylthio)aniline” can be achieved from 4,4’-Dithiodianiline and 2,2-DIFLUORO-1,3-DIPHENYL-PROPANE-1,3-DIONE . More detailed information about the synthesis process might be available in specific scientific literature .
Molecular Structure Analysis
The molecular structure of “4-(Difluoromethylthio)aniline” consists of a benzene ring attached to an amino group and a difluoromethylthio group . Theoretical studies of anions of aniline and its derivatives have been carried out using the density functional method .
Physical And Chemical Properties Analysis
“4-(Difluoromethylthio)aniline” has a boiling point of 64°C at 0.01mm . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .
Applications De Recherche Scientifique
Organic Chemistry
- Summary of the Application : “4-(Difluoromethylthio)aniline” is used in the synthesis of SCF2H- and SCF2FG-containing molecules . The “SCF2” moiety is a key motif in drug and agrochemical research .
- Methods of Application : The methodologies developed for the difluoromethylation of sulfur-containing molecules and the direct construction of C−SCF2 bonds in various classes of compounds are showcased and discussed .
- Results or Outcomes : The development of versatile strategies for the selective synthesis of SCF2H- and SCF2FG-containing molecules has attracted a lot of attention and inspired the scientific community to design new tools .
Medicinal Chemistry
- Summary of the Application : The difluoromethyl group is considered a lipophilic hydrogen bond donor that may act as a bioisostere of hydroxyl, thiol, or amine groups . A series of difluoromethyl anisoles and thioanisoles was prepared and their druglike properties, hydrogen bonding, and lipophilicity were studied .
- Methods of Application : The hydrogen bond acidity parameters A (0.085–0.126) were determined using Abraham’s solute 1H NMR analysis .
- Results or Outcomes : It was found that the difluoromethyl group acts as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups but not as that of hydroxyl .
Late-stage Difluoromethylation
- Summary of the Application : This compound is used in late-stage difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .
- Methods of Application : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Difluoroalkylation of Anilines via Photoinduced Methods
- Summary of the Application : “4-(Difluoromethylthio)aniline” is used in the photoinduced difluoroalkylation of anilines .
- Methods of Application : Two methods for the photoinduced difluoroalkylation of anilines are presented, the first based on a redox-neutral approach using an organic photocatalyst and the latest via electron donor−acceptor (EDA) complex formation .
- Results or Outcomes : The development of these methods provides a sustainable and mild protocol for the fluoroalkylation of organic backbones .
Radical Difluoromethylthiolation of Aromatics
- Summary of the Application : “4-(Difluoromethylthio)aniline” is used in the radical difluoromethylthiolation of aromatics .
- Methods of Application : This light-mediated protocol successfully converts a broad spectrum of arenes and heteroarenes to difluoromethylthioethers in the absence of noble metals and stoichiometric amounts of additives .
- Results or Outcomes : This method provides a new way to synthesize difluoromethylthioethers .
Difluoromethylation of Large Biomolecules
- Summary of the Application : “4-(Difluoromethylthio)aniline” is used in the precise site-selective installation of CF2H onto large biomolecules such as proteins .
- Methods of Application : The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H; more recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Safety And Hazards
Propriétés
IUPAC Name |
4-(difluoromethylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NS/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJCIHKBMUREOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395079 | |
| Record name | 4-(Difluoromethylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethylthio)aniline | |
CAS RN |
24933-60-6 | |
| Record name | 4-[(Difluoromethyl)thio]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24933-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(difluoromethyl)sulfanyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-({4-[(2,4-Dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364488.png)

![[(3-Nitro-4-piperidin-1-ylphenyl)methylideneamino] 2,6-difluorobenzoate](/img/structure/B1364493.png)




![2-{[2-(3-Methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364504.png)
![3-[(3-nitrobenzoyl)amino]benzoic Acid](/img/structure/B1364505.png)


![5-{2-[5-(3-Chlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1364517.png)